4-(4-Bromo-2-fluorophenyl)butanal
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Overview
Description
4-(4-Bromo-2-fluorophenyl)butanal is an organic compound with the molecular formula C10H10BrFO. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further substituted with a bromo and a fluoro group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenyl)butanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzene.
Grignard Reaction: The 4-bromo-2-fluorobenzene undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding butylated product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluorophenyl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: 4-(4-Bromo-2-fluorophenyl)butanoic acid
Reduction: 4-(4-Bromo-2-fluorophenyl)butanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)butanal has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of novel pharmaceutical compounds due to its unique structural features.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)butanal depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the target molecule it is designed to interact with, which could involve binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzaldehyde
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorophenylacetic acid
Uniqueness
4-(4-Bromo-2-fluorophenyl)butanal is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can provide distinct electronic and steric effects compared to similar compounds .
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenyl)butanal |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2 |
InChI Key |
WGMMSGMSEGUXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCCC=O |
Origin of Product |
United States |
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